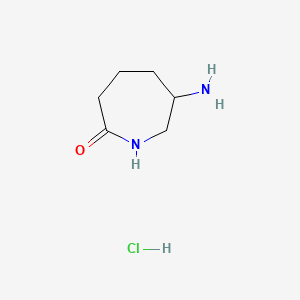

6-Aminoazepan-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Aminoazepan-2-one hydrochloride (CAS Number: 1292369-18-6) is an organic compound with the chemical formula C6H13ClN2O . It belongs to the class of azepane derivatives and is commonly used in pharmaceutical research and synthesis .

Synthesis Analysis

The synthetic pathway for this compound involves the cyclization of an appropriate precursor. While specific details may vary, the general approach includes the formation of the azepane ring from a linear precursor containing an amine and a carbonyl group. Further, the hydrochloride salt is typically obtained by treating the free base with hydrochloric acid .

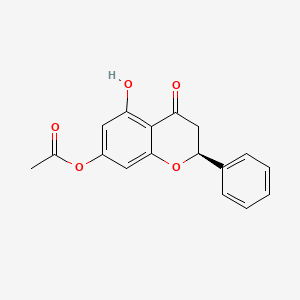

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered azepane ring with an amino group (NH2) and a carbonyl group (C=O). The hydrochloride counterion balances the positive charge on the amino group. The compound’s linear formula is C6H13ClN2O .

Chemical Reactions Analysis

- Ring-Opening Reactions : The azepane ring can be opened under specific conditions to yield different derivatives .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-Pot Microwave-Assisted Synthesis : Amino-1,5-benzoxazepines, including derivatives similar to 6-Aminoazepan-2-one hydrochloride, have been synthesized using one-pot microwave-assisted synthesis. These compounds were evaluated for their antioxidant activity and lipid peroxidation inhibition, showcasing their potential in biochemical applications (Neochoritis et al., 2010).

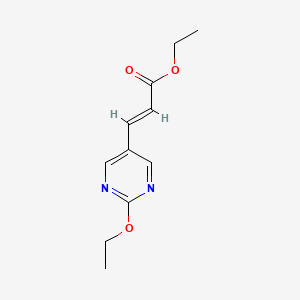

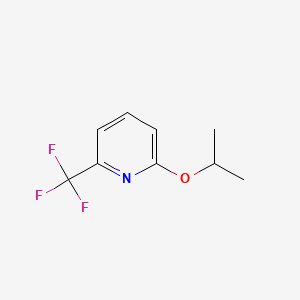

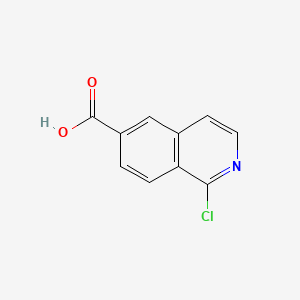

Chemical Structure and Analysis : The chemical structure and properties of compounds similar to this compound, like (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been extensively studied. These analyses are crucial for understanding the pharmacological and chemical behavior of such compounds (Xia et al., 2013).

Biological and Pharmacological Activities

Antitumor Activity : Novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to this compound, have shown significant antitumor activities against various malignant human cell lines. This highlights the potential of such compounds in cancer research and therapy (Racané et al., 2006).

Synthesis of Pharmacological Agents : The synthesis of benazepril hydrochloride, an anti-hypertensive drug, involves key intermediates structurally similar to this compound. This underlines the role of such compounds in the synthesis of clinically significant medications (Ji Peng-wei, 2010).

Additional Applications

DNA Metabolism Research : A nitrofuran derivative, structurally related to this compound, has been studied for its effects on DNA metabolism in Escherichia coli. This indicates the potential of similar compounds in genetic and cellular studies (Kato et al., 1966).

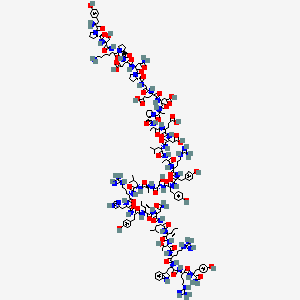

Stereoselective Synthesis : Hydroxylated 3-aminoazepanes, which share structural similarities with this compound, have been synthesized using a multi-bond forming tandem process. This kind of research is vital for developing new synthetic methods in chemistry (Ahmad & Sutherland, 2012).

Wirkmechanismus

The precise mechanism of action for 6-Aminoazepan-2-one hydrochloride depends on its specific application. In pharmaceutical research, it may act as a precursor for the synthesis of other compounds or as a building block for drug development. Further studies are needed to elucidate its biological targets and interactions .

Safety and Hazards

Zukünftige Richtungen

Research on 6-Aminoazepan-2-one hydrochloride continues to explore its applications in drug discovery, organic synthesis, and material science. Investigations into its biological activity, pharmacological properties, and potential therapeutic uses are essential for future advancements .

For more detailed information, you can refer to the Ambeed, Inc. product page . If you have any specific questions or need further clarification, feel free to ask!

Eigenschaften

IUPAC Name |

6-aminoazepan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLWSYWZOMWDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC(=O)C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740891 |

Source

|

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-18-6 |

Source

|

| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)